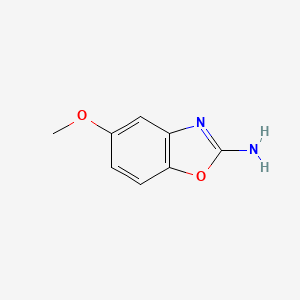

2-Amino-5-methoxybenzoxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBIFQTZAQVLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214036 | |

| Record name | Benzoxazole, 2-amino-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-14-5 | |

| Record name | Benzoxazole, 2-amino-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolamine, 5-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methoxybenzoxazole

Executive Summary

2-Amino-5-methoxybenzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key structural motif in a variety of pharmacologically active agents. Its synthesis is a critical step in the development of new therapeutics. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this target molecule. We delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven experimental protocols, and present a comparative analysis of the available methods. The core focus is on the cyclization of the key intermediate, 2-amino-4-methoxyphenol, using both classical and modern cyanating agents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this valuable compound.

Chapter 1: The Principal Synthetic Route via Precursor Cyclization

The most reliable and widely documented strategy for constructing the 2-aminobenzoxazole scaffold is the intramolecular cyclization of an o-aminophenol derivative. This approach is a two-stage process: first, the synthesis of the requisite key precursor, 2-amino-4-methoxyphenol, followed by the crucial ring-closing reaction to form the target benzoxazole.

1.1 Synthesis of Key Precursor: 2-Amino-4-methoxyphenol

The journey to this compound begins with the preparation of its immediate precursor. The most efficient route starts from 4-methoxy-2-nitrophenol.

Rationale for Precursor Choice: 4-methoxy-2-nitrophenol is an ideal starting material because the nitro and hydroxyl groups are perfectly positioned to direct the final cyclization. The electron-withdrawing nitro group can be cleanly and selectively reduced to the required amino group in the final step of the precursor synthesis without affecting the phenol or methoxy functionalities.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-Amino-4-methoxyphenol.

Detailed Experimental Protocol: Reduction of 4-Methoxy-2-nitrophenol

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[1]

-

Reaction Setup: To a solution of 4-methoxy-2-nitrophenol (10.0 g, 59.1 mmol) in ethanol (150 mL) in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (0.5 g, ~5 wt%).

-

Expert Insight: Ethanol or methanol are the solvents of choice due to their ability to dissolve the starting material and their inertness under hydrogenation conditions. Catalytic hydrogenation is superior to metal-acid reductions (e.g., Sn/HCl or Fe/HCl) as it avoids harsh acidic conditions and simplifies purification, leading to a cleaner product with higher yield.[1]

-

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 bar or a hydrogen balloon) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. Aromatic amines are typically more polar than their nitro precursors.

-

Work-up: Once the reaction is complete (usually 4-12 hours), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Causality: The Celite bed prevents fine catalyst particles from passing through, which can be pyrophoric upon exposure to air when dry.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-4-methoxyphenol as a solid, which can be used in the next step, often without further purification. Expected yield is typically >90%.

1.2 Cyclization to form this compound

With the precursor in hand, the key cyclization step can be performed. The classical method employs the highly reactive but toxic cyanogen bromide, while modern approaches utilize safer cyanating agents.

This method remains prevalent due to its speed, high yield, and the low cost of the reagent.[2][3][4]

Reaction Mechanism:

The reaction proceeds via a two-step mechanism. First, the more nucleophilic amino group of the o-aminophenol attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular nucleophilic attack from the adjacent hydroxyl group, which displaces the bromide ion and closes the ring to form the stable benzoxazole system.

Caption: Mechanism of cyclization using cyanogen bromide.

Detailed Experimental Protocol:

This is a representative protocol based on established procedures for 2-aminobenzoxazole synthesis.[2][3]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-methoxyphenol (5.0 g, 32.6 mmol) in water or an aqueous alcohol mixture (e.g., 100 mL of 50% ethanol).

-

Reagent Addition: Cool the solution in an ice bath. In a separate flask, prepare a solution of cyanogen bromide (3.8 g, 35.9 mmol, 1.1 equiv.) in the same solvent system. Add the cyanogen bromide solution dropwise to the stirred aminophenol solution over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize the mixture with a mild base such as sodium bicarbonate solution.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Table 1: Comparison of Cyclization Reagents

| Parameter | Cyanogen Bromide (BrCN) | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |

| Toxicity | Highly toxic, lachrymator, moisture sensitive (releases HCN)[5][6][7][8] | Low toxicity, air-stable solid[3][4][9] |

| Reaction Conditions | Aqueous or alcoholic solvents, reflux[2][3] | Anhydrous organic solvent (e.g., Dioxane, THF), requires Lewis acid (BF₃·Et₂O) or strong base (LiHMDS)[3][4][10] |

| Reaction Time | Typically 1-4 hours | Typically 12-30 hours |

| Work-up | Simple filtration or neutralization | Quenching, extraction, and chromatography often required[3] |

| Cost & Availability | Inexpensive, widely available | More expensive, specialized reagent |

| Primary Use Case | Rapid, high-yield synthesis where handling risks can be mitigated. | "Green chemistry" applications, syntheses where toxicity is a primary concern. |

To circumvent the extreme toxicity of cyanogen bromide, safer electrophilic cyanating agents have been developed. NCTS is a stable, crystalline solid that can effect the same transformation in the presence of a Lewis acid catalyst.[2][3][4][9][10]

Experimental Protocol using NCTS: [3][4]

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2-amino-4-methoxyphenol (1.0 g, 6.5 mmol) and NCTS (2.1 g, 7.8 mmol, 1.2 equiv) in anhydrous 1,4-dioxane (25 mL).

-

Catalyst Addition: Add boron trifluoride etherate (BF₃·Et₂O) (1.6 mL, 13.0 mmol, 2.0 equiv) dropwise to the solution.

-

Expert Insight: The Lewis acid (BF₃·Et₂O) activates the cyano group of NCTS, making it more electrophilic and susceptible to attack by the aminophenol.[3] Anhydrous conditions are critical as the Lewis acid is water-sensitive.

-

-

Reaction: Heat the mixture to reflux and stir for 24-30 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid must be purified by column chromatography (silica gel) to yield pure this compound.

Chapter 2: Purification and Spectroscopic Characterization

Purification: The final product, regardless of the synthetic route, typically requires purification. Recrystallization from ethanol or an ethanol/water mixture is often sufficient for material obtained from the cyanogen bromide route. Product from the NCTS route generally requires column chromatography for purification.

Spectroscopic Data: The structural confirmation of this compound is performed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons on the benzoxazole ring, a singlet for the methoxy (-OCH₃) group protons, and a broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | Resonances for the distinct aromatic carbons, the methoxy carbon, and the characteristic C=N carbon of the oxazole ring (typically >160 ppm). |

| IR (Infrared) | Characteristic N-H stretching bands (approx. 3300-3400 cm⁻¹), C-O-C stretching for the ether, and aromatic C=C and C=N stretching vibrations. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₈N₂O₂ = 164.16 g/mol ). |

Chapter 3: Safety and Handling Considerations

CRITICAL: Cyanogen Bromide Hazard Management

Cyanogen bromide (BrCN) is a highly toxic, corrosive, and volatile solid.[5] It is fatal if inhaled, swallowed, or absorbed through the skin.[7] Upon contact with water, moisture, or acids, it decomposes to release highly toxic hydrogen cyanide (HCN) and hydrogen bromide (HBr) gases.[6][8]

-

Personal Protective Equipment (PPE): Always handle BrCN in a certified chemical fume hood. Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate).[5][6] A respiratory protection program must be in place if there is any risk of inhalation.

-

Handling: Minimize dust generation. Never work alone. Ensure an emergency shower and eyewash station are immediately accessible.[6] Have a cyanide antidote kit available and ensure personnel are trained in its use.[8]

-

Spills: In case of a spill, evacuate the area. Small, dry spills can be covered with dry sand or absorbent material and collected in a sealed container for hazardous waste disposal.[7] Do not use water on the spill.[6]

-

Disposal: All waste containing BrCN, including contaminated labware and PPE, must be treated as acute hazardous waste and disposed of according to institutional and governmental regulations.[5]

Conclusion

The synthesis of this compound is most effectively achieved through the cyclization of 2-amino-4-methoxyphenol. The choice of methodology hinges on a critical balance between efficiency and safety. The classical cyanogen bromide route offers a rapid and high-yielding pathway but demands stringent safety protocols due to the extreme toxicity of the reagent. For laboratories where safety is paramount or where resources permit, the use of safer alternatives like NCTS provides a viable, albeit slower, method. This guide provides the necessary technical details and expert insights for researchers to make informed decisions and successfully execute the synthesis of this important heterocyclic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. in.nau.edu [in.nau.edu]

- 6. nj.gov [nj.gov]

- 7. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. research.uga.edu [research.uga.edu]

- 9. researchgate.net [researchgate.net]

- 10. Benzoxazole synthesis [organic-chemistry.org]

Physical and chemical properties of 2-Amino-5-methoxybenzoxazole

An In-Depth Technical Guide to 2-Amino-5-methoxybenzoxazole

Abstract

This compound (CAS No. 64037-14-5) is a heterocyclic aromatic amine that belongs to the esteemed class of benzoxazoles.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] Its unique combination of a fused ring system, an exocyclic amino group, and a methoxy substituent imparts a specific set of electronic and steric properties that make it a valuable building block for drug discovery and materials science.[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in the pharmaceutical and chemical sciences.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific investigation. The fundamental identifiers and structural representation of this compound are outlined below.

-

Systematic Name: 5-Methoxy-1,3-benzoxazol-2-amine

-

Common Synonyms: 5-Methoxybenzoxazol-2-amine

-

CAS Registry Number: 64037-14-5[1]

The molecule consists of a benzene ring fused to an oxazole ring, with an amino group at the 2-position and a methoxy group at the 5-position.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key identifying and physicochemical properties is presented in Table 1. While extensive experimental data for this specific molecule is not widely published, properties can be inferred from closely related analogs.

| Property | Value | Source / Comment |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder. | Inferred from related compounds like 2-amino-5-methoxybenzoic acid.[4] |

| Melting Point | Not available. | For context, the related 2-Amino-5-chlorobenzoxazole has a melting point of 181-184 °C.[5] |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and DMF. | General property for heterocyclic amines. |

| pKa | The amino group is basic, while the benzoxazole nitrogen is weakly basic. | The exact pKa values are not reported but are critical for understanding behavior in biological systems and for developing analytical methods. |

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methoxy (-OCH₃) protons (typically around 3.8 ppm), and a broad singlet for the amino (-NH₂) protons.[6] The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR would display signals for the eight unique carbon atoms, including the characteristic shifts for the carbon attached to the methoxy group, the carbons of the oxazole ring, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[7]

-

C=N stretching: A strong absorption around 1630-1680 cm⁻¹ from the imine-like bond within the oxazole ring.[8]

-

C-O stretching: Bands associated with the aryl-ether and the oxazole C-O-C bonds, typically in the 1200-1300 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The ESI-MS spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 165.17.[6][10] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Caption: A typical analytical workflow for compound characterization.

Synthesis and Reactivity

The synthesis of 2-aminobenzoxazoles is a well-established area of organic chemistry, with several reliable methods available.

General Reactivity

The reactivity of this compound is governed by its three key features:

-

2-Amino Group: This primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the heterocyclic ring.

-

Benzoxazole Core: The fused aromatic system is relatively stable but can participate in electrophilic aromatic substitution, directed by the activating amino and methoxy groups. The heteroatoms also provide sites for coordination with metal catalysts.

-

5-Methoxy Group: This is a strong electron-donating group that activates the benzene ring towards electrophilic substitution, primarily at the ortho and para positions.

Synthetic Approach

A common and effective method for synthesizing 2-aminobenzoxazoles is the cyclization of a substituted 2-aminophenol.[11][12] A plausible and modern approach for this compound involves the reaction of 2-amino-4-methoxyphenol with a non-hazardous cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O).[2][13]

The proposed mechanism involves the Lewis acid activation of the cyanating agent, followed by nucleophilic attack from the amino group of the aminophenol.[3] Subsequent intramolecular cyclization via attack of the hydroxyl group, followed by elimination, yields the final benzoxazole product.[2]

Caption: Plausible synthesis route for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminobenzoxazole scaffold is of significant interest to the pharmaceutical industry due to its presence in a wide array of biologically active molecules.[2]

-

Enzyme Inhibition: Derivatives of 2-aminobenzoxazole have been identified as inhibitors of various enzymes, including proteases, kinases, and topoisomerase II, making them attractive candidates for anticancer and anti-inflammatory drug development.[3]

-

Receptor Modulation: This chemical class has been successfully explored for its ability to modulate key central nervous system (CNS) receptors. For instance, certain 2-aminobenzoxazole derivatives have been described as potent 5-HT₃ receptor antagonists, which are targets for treating conditions like nausea and irritable bowel syndrome.[14]

-

Scaffold for Library Synthesis: Due to its favorable drug-like properties and versatile reactivity, this compound serves as an excellent starting point for the synthesis of compound libraries for high-throughput screening, accelerating the discovery of new therapeutic leads.[15]

Experimental Protocol: Purity Analysis by HPLC-UV

This protocol describes a general method for determining the purity of a synthesized batch of this compound. The method is based on standard reversed-phase HPLC principles for aromatic amines.

Objective: To assess the purity of this compound by percentage area normalization.

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: 50:50 Acetonitrile/Water

-

This compound sample

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases by adding the appropriate amount of formic acid to water and using HPLC-grade acetonitrile. Filter and degas both mobile phases before use.

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |

-

-

Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and record the chromatogram.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to this compound relative to the total area of all peaks.

System Validation: This protocol is self-validating through the inclusion of system suitability parameters. Before sample analysis, a standard injection should be performed to verify theoretical plates (>2000), tailing factor (0.8-1.5), and reproducibility of retention time and peak area (<2% RSD for 5 injections).

Safety and Handling

-

Hazard Classification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[5][10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. This compound | 64037-14-5 | PCA03714 [biosynth.com]

- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Amino-5-methoxybenzoic acid | 6705-03-9 [chemicalbook.com]

- 5. 2-Amino-5-chlorobenzoxazole 97 61-80-3 [sigmaaldrich.com]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-5-methoxybenzoxazole: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the expected spectroscopic data for 2-Amino-5-methoxybenzoxazole (C₈H₈N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable, predictive profile. This approach is designed to guide researchers in identifying and characterizing this molecule, whether synthesized in the lab or encountered in complex mixtures.

The structural framework of this compound, combining an electron-donating methoxy group and an amino group on a rigid benzoxazole core, gives rise to a distinct spectroscopic signature. Understanding this signature is paramount for confirming synthesis, assessing purity, and elucidating its role in further chemical transformations.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The structure and atom numbering scheme for this compound used throughout this guide are presented below.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on established chemical shift principles and data from structurally similar compounds, the following ¹H and ¹³C NMR spectra are predicted.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amino group. The solvent of choice for analysis would be DMSO-d₆, which can accommodate the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~ 7.10 | d, J ≈ 2.5 Hz | 1H | H-4 | This proton is ortho to the ring oxygen and meta to the methoxy group, appearing as a doublet due to coupling with H-6. Its position is relatively downfield due to the influence of the heterocyclic ring. |

| ~ 6.95 | d, J ≈ 8.5 Hz | 1H | H-7 | This proton is adjacent to the fused nitrogen atom and will appear as a doublet due to coupling with H-6. |

| ~ 6.75 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-6 | This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets. It is shielded by the ortho methoxy group, shifting it upfield. |

| ~ 6.50 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| ~ 3.70 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with. This is a highly characteristic signal. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~ 165.0 | C-2 | This carbon is part of the C=N bond within the heterocyclic ring and is directly attached to the exocyclic amino group, making it significantly deshielded. |

| ~ 155.0 | C-5 | An aromatic carbon directly attached to the electron-donating oxygen of the methoxy group, resulting in a downfield shift. |

| ~ 149.0 | C-7a | This is a bridgehead carbon bonded to nitrogen, placing it in a relatively downfield region. |

| ~ 142.0 | C-3a | The second bridgehead carbon, bonded to oxygen, also appears downfield. |

| ~ 112.0 | C-6 | This carbon is ortho to the strongly electron-donating methoxy group, causing significant shielding and an upfield shift. |

| ~ 110.0 | C-7 | An aromatic CH carbon within the typical aromatic region. |

| ~ 98.0 | C-4 | This carbon is ortho to the methoxy group and also influenced by the ring oxygen, leading to a pronounced upfield shift. |

| ~ 55.5 | -OCH₃ | The methyl carbon of the methoxy group is highly shielded and appears in the characteristic upfield region for such groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within a molecule. The predicted spectrum for this compound would be dominated by absorptions from the N-H, C-H, C=N, and C-O bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expert Insights |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | A characteristic doublet is expected in this region, corresponding to the asymmetric and symmetric stretching modes of the primary amine. |

| 3100 - 3000 | Aromatic C-H Stretch | Ar-H | These absorptions are typically of medium to weak intensity and appear just above 3000 cm⁻¹. |

| 2980 - 2850 | Aliphatic C-H Stretch | Methoxy (-OCH₃) | Stretching vibrations from the methyl group of the methoxy substituent. |

| ~ 1640 | C=N Stretch | Benzoxazole Ring | The carbon-nitrogen double bond within the oxazole ring gives rise to a strong, sharp absorption. |

| ~ 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is a key indicator of the primary amine group. |

| 1500 - 1400 | Aromatic C=C Stretch | Benzene Ring | Multiple bands are expected in this "fingerprint" region, corresponding to the stretching of the aromatic carbon-carbon bonds. |

| ~ 1230 | Asymmetric C-O-C Stretch | Aryl Ether (-O-CH₃) | This strong absorption is highly characteristic of the aryl ether linkage. |

| ~ 1030 | Symmetric C-O-C Stretch | Aryl Ether (-O-CH₃) | A second, typically less intense, C-O stretching band for the ether group. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. Electron Ionization (EI) would be a standard method for this type of compound.

Molecular Ion: The molecular formula C₈H₈N₂O₂ gives a molecular weight of 164.16 g/mol . The high-resolution mass spectrum should show the molecular ion peak ([M]⁺˙) at an m/z of approximately 164.0586.

Predicted Fragmentation Pathway: The fragmentation of this compound under EI conditions is expected to proceed through pathways that generate stable fragments. A primary fragmentation event would likely be the loss of a methyl radical from the methoxy group.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Table of Predicted Fragments:

| Predicted m/z | Proposed Fragment | Loss from Parent/Fragment | Rationale and Expert Insights |

| 164 | [C₈H₈N₂O₂]⁺˙ | - | The molecular ion peak. Its presence confirms the molecular weight. |

| 149 | [C₇H₅N₂O₂]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group is a very common and favorable fragmentation for aryl methyl ethers, leading to a stable cation. This is expected to be a major peak. |

| 121 | [C₆H₅N₂O]⁺˙ | CO (from m/z 149) | Subsequent loss of carbon monoxide (CO) from the fragment at m/z 149 is a plausible step, characteristic of phenolic-type cations. |

Experimental Protocols: A Best-Practice Approach

To acquire high-quality data for this compound, adherence to standardized protocols is essential. The following outlines the methodologies a researcher would typically employ.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for comprehensive spectroscopic characterization.

1. NMR Spectroscopy Protocol (¹H & ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -NH₂ protons, which might be broadened or lost in other solvents like CDCl₃.

-

Instrumentation: Use a Fourier Transform NMR spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate apodization function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

2. FT-IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Potassium Bromide (KBr) pellet method is standard. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and press it into a transparent disk. This minimizes scattering and produces sharp peaks.

-

Background Scan: First, acquire a background spectrum of the pure KBr pellet or the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

3. Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation patterns.

-

Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, m/z 40-400, to detect both the molecular ion and key fragments.

-

Data Interpretation: Identify the peak with the highest m/z value, which typically corresponds to the molecular ion. Analyze the lower mass fragments to propose a fragmentation pathway that is consistent with the molecular structure.

This predictive guide serves as a robust starting point for any researcher working with this compound, enabling informed experimental design and confident interpretation of acquired data.

The Benzoxazole Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Abstract

The benzoxazole scaffold, a deceptively simple fusion of a benzene and an oxazole ring, has emerged as a powerhouse in modern medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have propelled it from a 19th-century chemical curiosity to a privileged structure in contemporary drug discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzoxazole derivatives, charts the evolution of their synthesis from classical high-temperature condensations to elegant and efficient modern methodologies, and delves into the structure-activity relationships that underpin their diverse pharmacological activities. With a focus on their applications as anticancer and antimicrobial agents, this guide offers field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of benzoxazole is intrinsically woven into the fabric of 19th-century heterocyclic chemistry. While a single, definitive publication heralding the "first" synthesis of a benzoxazole derivative remains elusive in the historical record, the foundational groundwork was unequivocally laid by the pioneering work of chemists like Albert Ladenburg in the 1870s.[1] Ladenburg's investigations into the synthesis of related heterocyclic systems, particularly benzimidazoles, provided the intellectual and methodological framework from which the synthesis of benzoxazoles would logically emerge.[1]

The most probable early route to benzoxazole derivatives was an adaptation of what is now known as the Phillips-Ladenburg synthesis. This classical method involves the condensation of an ortho-substituted aminophenol with a carboxylic acid or its derivative at elevated temperatures, often in the presence of a dehydrating agent.[1] The history of heterocyclic compounds began as organic chemistry advanced in the mid-19th century.[2] This era of chemical exploration, driven by the desire to understand and create new molecular architectures, undoubtedly led to the first, albeit perhaps not widely documented, syntheses of the benzoxazole core.

The Art of the Synthesis: From Brute Force to Finesse

The synthesis of the benzoxazole ring system has undergone a remarkable evolution, transitioning from harsh, high-temperature classical methods to sophisticated, highly efficient modern protocols. This progression reflects the broader advancements in synthetic organic chemistry, with an increasing emphasis on sustainability, atom economy, and catalytic efficiency.

The Classical Approach: The Phillips-Ladenburg Condensation

The Phillips-Ladenburg synthesis and its variations represent the cornerstone of classical benzoxazole preparation. The reaction typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an acyl chloride or ester, under acidic conditions and high temperatures. Polyphosphoric acid (PPA) became a widely used medium for this transformation, acting as both a catalyst and a solvent.[3][4]

The underlying principle of this method is the initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[3] While robust and versatile, this classical approach often suffers from drawbacks such as harsh reaction conditions, the need for strong acids, and sometimes, low yields.[5]

Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid [6]

This protocol details the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzoic acid, a quintessential example of the Phillips-Ladenburg type condensation.

Materials:

-

2-Aminophenol (1.09 g, 10 mmol)

-

Benzoic acid (1.22 g, 10 mmol)

-

Polyphosphoric acid (PPA) (40 g)

-

Ice water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-aminophenol (10 mmol) and benzoic acid (10 mmol).

-

Carefully add polyphosphoric acid (40 g) to the flask with stirring.

-

Heat the reaction mixture at 60°C for 2 hours, then increase the temperature to 120°C and heat for an additional 2 hours.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure 2-phenylbenzoxazole.

Causality of Experimental Choices:

-

Polyphosphoric acid (PPA): PPA serves as both a Brønsted acid catalyst to protonate the carbonyl group of benzoic acid, making it more electrophilic, and as a powerful dehydrating agent to drive the final cyclization step.

-

Stepwise Heating: The initial lower temperature (60°C) allows for the controlled formation of the amide intermediate, while the higher temperature (120°C) provides the necessary energy for the intramolecular cyclization and dehydration, which has a higher activation energy.

-

Ice Water Quench: Pouring the viscous PPA mixture into ice water hydrolyzes the PPA and precipitates the organic product, allowing for its extraction.

-

Sodium Bicarbonate Wash: This step neutralizes any remaining acidic components from the reaction mixture.

Mechanism of the Phillips-Ladenburg Synthesis

The mechanism of the acid-catalyzed condensation of a 2-aminophenol with a carboxylic acid proceeds through several key steps:

Caption: Mechanism of the Phillips-Ladenburg Benzoxazole Synthesis.

The Modern Approach: One-Pot Catalytic Syntheses

In recent years, a plethora of modern, one-pot synthetic methods for benzoxazole derivatives have been developed, driven by the principles of green chemistry. These methods often employ mild reaction conditions, utilize efficient and recyclable catalysts, and offer high yields and broad substrate scope.[5][7][8] One such elegant approach is the one-pot condensation of 2-aminophenols with aldehydes.[5]

Protocol 2: Modern One-Pot Synthesis of 2-Substituted Benzoxazoles using a Nickel Catalyst [9]

This protocol exemplifies a modern, efficient, and environmentally benign approach to benzoxazole synthesis.

Materials:

-

o-Aminophenol (1 mmol)

-

Substituted aromatic aldehyde (1 mmol)

-

Nickel sulfate (NiSO₄) (10 mol%)

-

Ethanol (EtOH)

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve o-aminophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol.

-

Add nickel sulfate (10 mol%) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Causality of Experimental Choices:

-

Nickel Sulfate (NiSO₄): The Lewis acidic nickel catalyst activates the aldehyde carbonyl group, facilitating the initial formation of a Schiff base intermediate with the 2-aminophenol. It also likely plays a role in the subsequent oxidative cyclization.

-

One-Pot Procedure: This approach is highly efficient as it avoids the isolation of the intermediate Schiff base, saving time and reducing solvent waste.

-

Room Temperature Reaction: The use of an efficient catalyst allows the reaction to proceed at ambient temperature, reducing energy consumption and minimizing side reactions.

Mechanism of the One-Pot Aldehyde Condensation

The one-pot synthesis from an aldehyde proceeds via a different mechanistic pathway compared to the classical carboxylic acid route, typically involving the formation of a Schiff base intermediate followed by oxidative cyclization.

Caption: Mechanism of the One-Pot Benzoxazole Synthesis from an Aldehyde.

Pharmacological Significance and Structure-Activity Relationships (SAR)

The benzoxazole scaffold is a common feature in a wide array of biologically active compounds, demonstrating its versatility as a pharmacophore.[10] Its derivatives have shown a remarkable range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][10]

Benzoxazole Derivatives as Anticancer Agents

A significant area of research for benzoxazole compounds is their potential as anticancer agents.[6] One of the key mechanisms underlying their antitumor activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[10]

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that are essential for tumor growth and metastasis.[10] By inhibiting VEGFR-2, benzoxazole derivatives can effectively cut off the blood supply to tumors.

Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition by Benzoxazole Derivatives.

Structure-Activity Relationship of Benzoxazole-Based VEGFR-2 Inhibitors

Systematic modification of the benzoxazole scaffold has revealed key structural features that govern its VEGFR-2 inhibitory activity.

-

The 2-Position: The substituent at the 2-position of the benzoxazole ring is crucial for activity. Aromatic and heteroaromatic rings are often well-tolerated and can engage in key interactions within the ATP-binding pocket of the kinase.

-

The Benzene Ring: Substitution on the benzene portion of the benzoxazole core can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and pharmacokinetic properties. Electron-withdrawing groups have been shown to be favorable for antibacterial activity in some cases.[9]

-

Linker and Terminal Groups: Many potent benzoxazole-based inhibitors incorporate a linker at the 2-position, which connects to a terminal hydrophobic group. The nature and length of this linker, as well as the identity of the terminal group, are critical for optimizing interactions with the hydrophobic regions of the kinase active site.[11][12]

| Compound | Modifications | VEGFR-2 IC₅₀ (µM) | Reference |

| Sorafenib (Reference) | - | 0.09 | [12] |

| Compound 5c | 2-substituted benzoxazole with a urea linker | 0.08 | [12] |

| Compound 5e | 2-substituted benzoxazole with a urea linker and terminal chloro-substitution | 0.07 | [12] |

| Compound 12l | Benzoxazole with a modified linker and terminal group | 0.097 | [13] |

| Compound 14o | Benzoxazole derivative | VEGFR-2 protein concentration of 586.3 pg/ml | [14] |

Benzoxazole Derivatives as Antimicrobial Agents

Benzoxazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[15] The mechanism of action for their antimicrobial effects can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase.[15]

Quantitative Structure-Activity Relationship (QSAR) in Antimicrobial Benzoxazoles

QSAR studies have been instrumental in identifying the structural features that contribute to the antimicrobial potency of benzoxazole derivatives. These studies have shown that the electronic and thermodynamic properties of the substituents play a significant role in their activity.[9][16] For instance, the presence of electron-withdrawing groups on the benzoxazole ring has been correlated with enhanced antibacterial activity.[9]

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 11 | Candida krusei | 7.8 | [15] |

| Ampicillin (Reference) | Pseudomonas aeruginosa | >400 | [16] |

| Rifampicin (Reference) | Pseudomonas aeruginosa | >400 | [16] |

| Benzoxazole Derivative | Pseudomonas aeruginosa | 12.5 | [16] |

| Benzoxazole Derivative | Bacillus subtilis | 3.12 | [1] |

Conclusion and Future Perspectives

The journey of benzoxazole derivatives from their 19th-century origins to their current status as a privileged scaffold in drug discovery is a testament to the enduring power of heterocyclic chemistry. The evolution of their synthesis from classical, high-temperature methods to modern, catalytic, and environmentally benign protocols has opened up new avenues for the rapid generation of diverse chemical libraries. The broad spectrum of pharmacological activities exhibited by benzoxazole derivatives, particularly in the realms of oncology and infectious diseases, underscores their therapeutic potential.

Future research in this field will likely focus on the continued development of novel, sustainable synthetic methodologies, the exploration of new biological targets for benzoxazole-based compounds, and the use of computational tools to design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate interplay between molecular structure and biological function deepens, the benzoxazole core is poised to remain a central and highly valuable component in the arsenal of medicinal chemists for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pure.skku.edu [pure.skku.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminobenzoxazole Scaffold: A Privileged Motif with Diverse Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminobenzoxazole core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This structural motif is a key pharmacophore in numerous compounds under investigation for a wide array of therapeutic applications, including the treatment of autoimmune diseases, cancer, fungal infections, and neurological disorders.[1][3][4][5] The versatility of the aminobenzoxazole scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and target specificity. This guide provides a detailed exploration of the potential mechanisms of action of aminobenzoxazole derivatives, offering insights for researchers and drug development professionals working with this promising class of compounds.

Primary Mechanism of Action: Inhibition of the Sphingosine-1-Phosphate (S1P) Transporter Spinster Homolog 2 (Spns2)

A well-elucidated mechanism of action for a class of aminobenzoxazole derivatives is the inhibition of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[6] S1P is a crucial signaling sphingolipid that regulates a multitude of cellular processes, including lymphocyte trafficking, by binding to its five G protein-coupled receptors (S1P₁₋₅).[6] The "inside-out" signaling of S1P requires its transport from the intracellular space to the extracellular environment, a process mediated by transporters like Spns2.[6][7]

By inhibiting Spns2, aminobenzoxazole derivatives can effectively reduce the extracellular concentration of S1P, thereby modulating the S1P/S1P receptor signaling axis.[6][7] This disruption of S1P signaling prevents the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes.[6] This mechanism is of significant therapeutic interest for the treatment of autoimmune diseases such as multiple sclerosis.[6]

Signaling Pathway

Caption: The S1P signaling pathway and the point of inhibition by aminobenzoxazoles.

Experimental Protocol: Spns2 Inhibition Assay

A common method to determine the inhibitory activity of aminobenzoxazoles against Spns2 is a cell-based assay that measures the amount of S1P exported into the extracellular medium.[7][8]

Objective: To quantify the inhibition of Spns2-mediated S1P export by aminobenzoxazole derivatives.

Materials:

-

HeLa, U-937, or THP-1 cells engineered to express Spns2.[7]

-

Cell culture medium and supplements.

-

Test aminobenzoxazole compounds dissolved in DMSO.

-

S1P metabolic inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate) to prevent S1P degradation.[8]

-

Internal standard (e.g., d₇-S1P).[9]

-

Reagents for protein precipitation (e.g., trichloroacetic acid).[9]

-

Solvents for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[9]

Procedure:

-

Cell Culture: Plate Spns2-expressing cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with serial dilutions of the test aminobenzoxazole compounds. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) to allow for S1P export.

-

Sample Collection: Collect the cell culture medium.

-

Sample Preparation:

-

Add the internal standard to the collected medium.

-

Precipitate proteins using trichloroacetic acid and incubate on ice.

-

Centrifuge to pellet the precipitated proteins.

-

Extract the S1P from the supernatant.[9]

-

-

LC-MS/MS Analysis: Quantify the concentration of S1P in the samples using a validated LC-MS/MS method.[7][9]

-

Data Analysis:

-

Normalize the S1P concentration to the internal standard.

-

Calculate the percent inhibition of S1P export for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Anticancer Mechanisms of Action

Aminobenzoxazole derivatives have demonstrated promising anticancer activity through multiple mechanisms of action.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[10] Several aminobenzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[2] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of endothelial cell proliferation and migration.[10]

Caption: The VEGFR-2 signaling pathway and the point of inhibition by aminobenzoxazoles.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.[11][12]

Objective: To determine the in vitro inhibitory potency of aminobenzoxazole derivatives against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain.[12]

-

Kinase buffer.[12]

-

ATP.[12]

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[12]

-

Luminescent kinase assay kit (e.g., Kinase-Glo®).[12]

-

Test aminobenzoxazole compounds dissolved in DMSO.

-

White 96-well plates.[12]

Procedure:

-

Prepare Master Mix: Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.[12]

-

Compound Addition: Add serial dilutions of the test aminobenzoxazole compounds to the wells of the 96-well plate. Include a vehicle control (DMSO for 100% activity) and a no-enzyme control (for background).[11]

-

Initiate Kinase Reaction: Add the diluted VEGFR-2 kinase to all wells except the no-enzyme control to start the reaction.[12]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[11][12]

-

Stop Reaction and Measure Luminescence: Add the luminescent kinase assay reagent to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to kinase activity.[11]

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Calculate the percent inhibition of VEGFR-2 kinase activity for each compound concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Aryl Hydrocarbon Receptor (AhR) Agonism and CYP1A1 Induction

Some aminobenzoxazole derivatives are structurally similar to the anticancer prodrug Phortress. These compounds are believed to exert their anticancer effects by acting as agonists of the Aryl Hydrocarbon Receptor (AhR).[13] Upon activation by a ligand, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcriptional activation of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[13] The induction of CYP1A1 can lead to the metabolic activation of the aminobenzoxazole into a cytotoxic species within the tumor microenvironment.[13]

Caption: The AhR-CYP1A1 signaling pathway activated by aminobenzoxazole derivatives.

This protocol is designed to assess the potential of aminobenzoxazole derivatives to induce the expression of CYP1A1 in a human liver cell line.[14][15]

Objective: To measure the induction of CYP1A1 mRNA or enzyme activity by aminobenzoxazole derivatives in HepG2 cells.

Materials:

-

HepG2 human hepatocellular carcinoma cells.[16]

-

Cell culture medium and supplements.

-

Test aminobenzoxazole compounds dissolved in DMSO.

-

Positive control inducer (e.g., 3-methylcholanthrene or omeprazole).[15][17]

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) for mRNA analysis.

-

EROD (ethoxyresorufin-O-deethylase) assay reagents for enzyme activity measurement.[14]

Procedure:

-

Cell Culture: Seed HepG2 cells in 24- or 96-well plates and allow them to reach a suitable confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test aminobenzoxazole compounds and the positive control for a specified duration (e.g., 24-72 hours).[17]

-

For mRNA Analysis (qRT-PCR):

-

Lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qRT-PCR using primers specific for CYP1A1 and a housekeeping gene for normalization.

-

Calculate the fold change in CYP1A1 mRNA expression relative to the vehicle control.[15]

-

-

For Enzyme Activity Analysis (EROD Assay):

-

After treatment, wash the cells and incubate them with a solution containing ethoxyresorufin.

-

The CYP1A1 enzyme metabolizes ethoxyresorufin to the fluorescent product resorufin.

-

Measure the fluorescence intensity using a plate reader.[14]

-

Calculate the fold induction of EROD activity compared to the vehicle control.

-

-

Data Analysis:

-

Determine the concentration-dependent induction of CYP1A1.

-

Calculate the EC₅₀ (effective concentration for 50% of maximal induction) and Eₘₐₓ (maximal induction) values.[15]

-

Antifungal Activity

Several studies have reported the potent antifungal activity of aminobenzoxazole derivatives, particularly against phytopathogenic fungi.[1][18] While the precise molecular targets are still under investigation, some evidence suggests potential mechanisms.

Potential Molecular Targets:

-

DNA Topoisomerases: Due to structural similarities with pyrimidine bases, it has been proposed that benzoxazoles may target fungal DNA topoisomerases, interfering with DNA replication and repair.[2]

-

Lipid Transfer Proteins: Molecular docking studies have suggested that some benzoxazole derivatives may interact with lipid transfer proteins like sec14p in yeast, potentially disrupting lipid metabolism and membrane function.[2][19]

Further research is needed to definitively identify the molecular targets and elucidate the exact mechanism of antifungal action.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A common method to evaluate the antifungal activity of new compounds is the broth microdilution method.[18]

Objective: To determine the minimum inhibitory concentration (MIC) of aminobenzoxazole derivatives against pathogenic fungi.

Materials:

-

Fungal strains of interest.

-

Appropriate fungal growth medium (e.g., Potato Dextrose Broth).

-

Test aminobenzoxazole compounds dissolved in DMSO.

-

Positive control antifungal agent (e.g., hymexazol).[18]

-

Sterile 96-well microplates.

Procedure:

-

Prepare Fungal Inoculum: Grow the fungal strains and prepare a standardized inoculum suspension.

-

Serial Dilutions: Prepare serial dilutions of the test compounds and the positive control in the microplate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for fungal growth (e.g., 25-28°C for 48-72 hours).

-

Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

-

(Optional) Determine Minimum Fungicidal Concentration (MFC): Subculture the contents of the wells with no visible growth onto fresh agar plates to determine the lowest concentration that kills the fungi.

Other Potential Mechanisms of Action

The structural versatility of aminobenzoxazoles has led to their investigation against a variety of other biological targets.

-

Cholinesterase Inhibition: Some aminobenzoxazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][20] This activity suggests their potential for the treatment of neurological disorders such as Alzheimer's disease.[5][21] Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency and selectivity of these compounds.[20][22]

Conclusion

Aminobenzoxazoles represent a privileged scaffold in drug discovery with a diverse range of potential mechanisms of action. Their ability to inhibit key enzymes and transporters, such as Spns2 and VEGFR-2, and to modulate signaling pathways like the AhR-CYP1A1 axis, underscores their therapeutic potential in various disease areas. The information and protocols provided in this guide offer a solid foundation for researchers to further explore the fascinating biology of aminobenzoxazole derivatives and to advance their development as novel therapeutic agents.

References

- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Development of HepG2-derived cells expressing cytochrome P450s for assessing metabolism-associated drug-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of Novel Benzoxazole Compounds

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3] The precise determination of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing lead compounds, and advancing drug discovery programs.[4][5] This technical guide provides a comprehensive, experience-driven framework for the structural elucidation of novel benzoxazole compounds. It moves beyond a mere recitation of techniques, delving into the strategic integration of modern spectroscopic and computational methods to ensure unambiguous and self-validating characterization.

Foundational Principles: The Benzoxazole Scaffold

The benzoxazole core, an aromatic bicyclic heterocycle, presents a unique spectroscopic fingerprint.[6] A foundational understanding of its structure and electronic properties is essential for interpreting the complex data generated during elucidation.

The numbering convention for the benzoxazole ring system is critical for the correct assignment of spectroscopic signals.[4] The heteroatoms, oxygen and nitrogen, significantly influence the electron distribution within the aromatic system, leading to characteristic chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

The Elucidation Workflow: A Strategic & Iterative Approach

The journey from a newly synthesized or isolated compound to a fully characterized structure is not linear but iterative. Each analytical technique provides a piece of the puzzle, and the data from one experiment often informs the next. The following workflow represents a field-proven strategy for efficient and accurate structure determination.

Caption: A strategic workflow for novel benzoxazole structure elucidation.

Mass Spectrometry: The First Glimpse into Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step, providing the accurate mass of the molecular ion.[7][8] This information is crucial for determining the elemental composition, which lays the groundwork for all subsequent spectroscopic analysis.

Causality in Experimental Choice: Electrospray ionization (ESI) is often the preferred method for benzoxazole derivatives due to their typical polarity and ability to be readily protonated, yielding a strong [M+H]⁺ ion.[9] For less polar analogs, Atmospheric Pressure Chemical Ionization (APCI) may be more effective.[8]

Table 1: Interpreting High-Resolution Mass Spectrometry Data

| Parameter | Information Gained | Causality & Insights |

| Accurate Mass | Provides the elemental composition (molecular formula). | A mass accuracy of < 5 ppm is the standard for publication and regulatory submission, providing high confidence in the proposed formula.[10] |

| Isotope Pattern | Confirms the presence of specific elements (e.g., Cl, Br). | The characteristic isotopic distribution for halogens provides a rapid and definitive confirmation of their presence. |

| Fragmentation (MS/MS) | Reveals the substructural components of the molecule. | Tandem mass spectrometry (MS/MS) intentionally fragments the molecular ion to provide pieces of the structural puzzle, which can be invaluable for complex derivatives.[8][11] |

Protocol: High-Resolution Mass Spectrometry (HRMS) via LC-MS

-

Sample Preparation: Dissolve approximately 1 mg of the purified benzoxazole derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[12]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system.[7][10]

-

LC Separation: Inject the sample onto a C18 column and elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization). This step ensures that the analyzed compound is pure.

-

MS Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the compound.

-

Data Analysis: Process the data to identify the [M+H]⁺ ion and determine its accurate mass. Use software tools to calculate the most probable elemental composition based on the measured mass.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules.[1][14] For novel benzoxazoles, a combination of 1D and 2D NMR experiments is essential to piece together the complete molecular architecture.

1D NMR: Identifying the Building Blocks

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.[1] Protons on the benzoxazole core typically resonate in the aromatic region (δ 7.0-8.5 ppm).[1] The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern.[1][4]

-

¹³C NMR & DEPT: Reveals the carbon framework of the molecule.[4] The carbons of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the heteroatoms.[1][4] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[14]

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Benzoxazole Core

| Atom Position | Typical ¹H Shift (δ, ppm) | Typical ¹³C Shift (δ, ppm) | Notes |

| C2 | Varies with substituent | ~150 - 165 | A key quaternary carbon, often a starting point for HMBC correlations. |

| C4/C7 | ~7.5 - 7.8 | ~110 - 120 | Often appear as doublets or multiplets. |

| C5/C6 | ~7.2 - 7.5 | ~120 - 130 | Typically appear as triplets or multiplets. |

| C3a | - | ~140 - 150 | Quaternary carbon at the ring junction. |

| C7a | - | ~150 - 160 | Quaternary carbon at the ring junction. |

Note: Chemical shifts are influenced by solvent and substituent effects. Data is compiled from multiple sources.[1][4]

2D NMR: Assembling the Puzzle

2D NMR experiments are crucial for establishing connectivity between the atoms identified in 1D spectra.[14][15]

Caption: The logical integration of 2D NMR experiments for structure assembly.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[14] This is fundamental for mapping out spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[14] This is the primary method for assigning carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.[14] This is the key experiment for connecting the individual spin systems and piecing together the entire molecular structure, especially across quaternary carbons.

Protocol: A Step-by-Step 2D NMR Analysis Workflow

-

Acquire High-Quality 1D Spectra: Obtain well-resolved ¹H and ¹³C{¹H} spectra.[16][17]

-

Acquire 2D Spectra: Run COSY, HSQC, and HMBC experiments.[16][17]

-

Process and Phase Data: Carefully process all spectra to ensure accurate peak picking and integration.[18]

-

Analyze COSY: Identify all coupled proton systems. For example, trace the connectivity of protons on a substituted phenyl ring.

-

Analyze HSQC: Assign the carbon signals for all protonated carbons.

-

Analyze HMBC: This is the most critical step.

-

Start with easily identifiable protons (e.g., a methyl singlet). Look for its long-range correlations to nearby carbons.

-

Use correlations to quaternary carbons (which are invisible in HSQC) to link different fragments of the molecule. For instance, a correlation from a proton on a substituent to C2 of the benzoxazole ring is definitive proof of its attachment point.

-

Systematically work through all proton signals, building up a web of connectivity until the entire structure is self-consistent.

-